

Application Note: Confirming Covalent Modification by Inhibitor 31 Using Mass Spectrometry

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Compound of Interest

Compound Name: KRAS G12C inhibitor 31

Cat. No.: B12406756

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Audience: Researchers, scientists, and drug development professionals.

Introduction

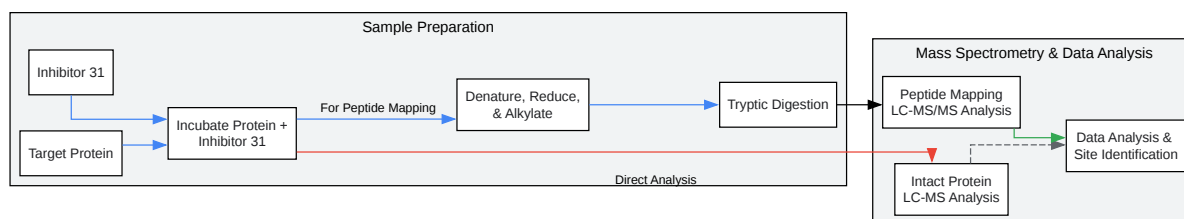
Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with their protein target.^{[1][2]} Verifying this covalent engagement is a critical step in the drug discovery pipeline.^{[1][3]} Mass spectrometry (MS) is a powerful and definitive technology for confirming covalent bond formation, identifying the specific site of modification, and quantifying the extent of target engagement.^{[1][4][5]} This document provides a detailed protocol for using both intact protein analysis and peptide mapping (bottom-up proteomics) to characterize the covalent modification of a target protein by a hypothetical small molecule, "Inhibitor 31."

Intact protein analysis offers a rapid method to confirm that a covalent bond has formed by measuring the mass increase of the target protein corresponding to the mass of the inhibitor.^{[1][3][6]} For more detailed information, peptide mapping analysis provides high-resolution data, pinpointing the exact amino acid residue modified by the inhibitor.^{[1][2][7][8]}

Experimental Workflow & Signaling Pathway

The general workflow for confirming covalent modification involves incubating the target protein with the inhibitor, preparing the sample for mass spectrometric analysis, and then analyzing the

data to identify the modification.



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